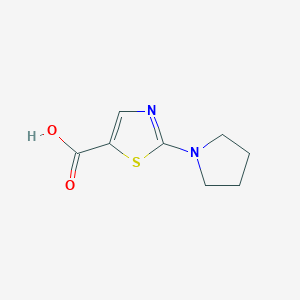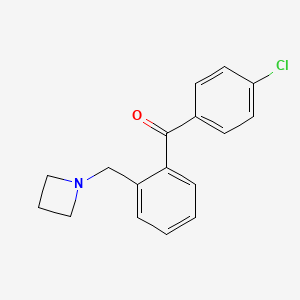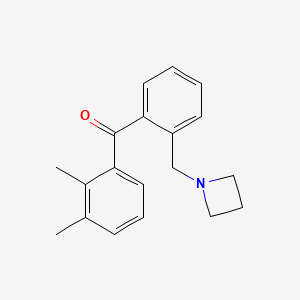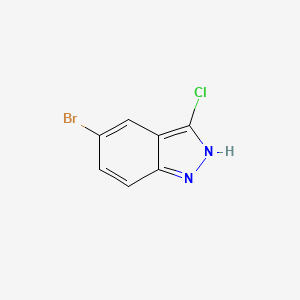
2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid, also known as PT-5-COOH, is an organic compound belonging to the class of thiazole carboxylic acids. It is a colourless solid that is soluble in water, ethanol, and chloroform. PT-5-COOH has a wide range of applications in organic synthesis, ranging from the production of pharmaceuticals to the production of agrochemicals.
科学的研究の応用
Drug Discovery and Development
2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid: is a versatile scaffold in medicinal chemistry. Its structure is conducive to binding with various biological targets, making it valuable in the design of new drugs. For instance, compounds with the pyrrolidine moiety have been shown to be effective as inverse agonists for the retinoic acid-related orphan receptor γ (RORγt), which is implicated in autoimmune diseases .
Antibacterial and Antifungal Agents
The thiazole ring present in this compound has been associated with antimicrobial properties. Research indicates that derivatives of thiazole can be more active against bacterial strains like Bacillus cereus, Bacillus subtilis, and Escherichia coli, as well as fungal strains such as Aspergillus niger, Fusarium oxysporum, and Rhizopus oryzae .
特性
IUPAC Name |
2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-7(12)6-5-9-8(13-6)10-3-1-2-4-10/h5H,1-4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQGRYOIUITVHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(S2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640420 |
Source


|
| Record name | 2-(Pyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid | |
CAS RN |
941716-91-2 |
Source


|
| Record name | 2-(Pyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the mechanism by which 2-Pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid prevents corrosion of mild steel in acidic mediums?
A: While the provided abstract doesn't delve into the specific mechanism [], the research likely explores the compound's ability to adsorb onto the metal surface. This adsorption forms a protective layer that inhibits the interaction between the corrosive medium (acidic in this case) and the mild steel. The effectiveness of this protection would depend on factors like the strength of adsorption, the compound's stability in the acidic environment, and the nature of the acidic medium itself. Further details on the specific interactions and the nature of the protective layer would be elucidated within the full research paper.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














